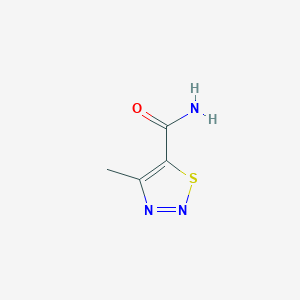

4-Methyl-1,2,3-thiadiazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWSGYOCBFJBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380274 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-67-1 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1,2,3-thiadiazole-5-carboxamide, a heterocyclic compound belonging to the versatile 1,2,3-thiadiazole class of molecules. While specific research on this exact compound is limited, this document extrapolates from closely related derivatives to provide insights into its synthesis, potential biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and agrochemical potential of this and similar chemical entities.

Core Compound Profile

This compound is a small molecule featuring a five-membered aromatic ring containing one sulfur and two nitrogen atoms. The 1,2,3-thiadiazole ring is a known pharmacophore, and its derivatives have garnered significant interest due to their broad spectrum of biological activities.[1] The carboxamide functional group at the 5-position provides a key site for chemical modification, allowing for the synthesis of diverse compound libraries.

| Property | Value | Source |

| Molecular Formula | C4H5N3OS | --INVALID-LINK-- |

| Molecular Weight | 159.17 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CC1=NNSC1=C(N)=O | --INVALID-LINK-- |

| InChI Key | RYNQBGJMYJPSQG-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic route can be inferred from the preparation of its derivatives. A common approach involves the amidation of a corresponding carboxylic acid or its ester derivative.[2]

General Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamides

A plausible synthetic pathway starts from the commercially available 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its ethyl ester. The carboxylic acid can be converted to an acyl chloride, which then reacts with ammonia or an appropriate amine to yield the desired carboxamide. Alternatively, the ethyl ester can undergo direct aminolysis.

Caption: General synthetic routes to this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol for the synthesis of a this compound derivative, based on a documented procedure for a similar compound.[2]

Materials:

-

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent)

-

Amine (e.g., aminomethylcyclohexane, 1 equivalent)[2]

-

Absolute Ethanol

-

Isopropyl ether

-

Cyclohexane

Procedure:

-

Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (0.1 mol) in absolute ethanol (30 ml).

-

Add the desired amine (0.1 mol) to the solution at room temperature.

-

Heat the reaction mixture to reflux for 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the solution under reduced pressure to remove the ethanol.

-

Digest the remaining oil with isopropyl ether.

-

Recrystallize the crude product from cyclohexane to yield the pure carboxamide derivative.

Physicochemical and Spectroscopic Characterization (Predicted)

| Spectroscopic Data (Predicted) | |

| ¹H NMR | A singlet for the methyl protons (CH₃) is expected around δ 2.3-2.8 ppm. The amide protons (NH₂) would likely appear as two broad singlets in the region of δ 7.0-8.5 ppm. |

| ¹³C NMR | The methyl carbon should appear at approximately δ 15-20 ppm. The carbonyl carbon of the amide is expected in the range of δ 160-165 ppm. Signals for the thiadiazole ring carbons would be in the aromatic region. |

| IR (KBr, cm⁻¹) | Characteristic peaks would include N-H stretching of the amide at 3100-3400 cm⁻¹, C=O stretching of the amide (Amide I band) around 1650-1680 cm⁻¹, and N-H bending (Amide II band) near 1600-1640 cm⁻¹. C-H stretching and bending vibrations would also be present. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amide group and cleavage of the thiadiazole ring. |

Potential Biological Activities

Derivatives of 4-methyl-1,2,3-thiadiazole have demonstrated a wide array of biological activities, suggesting that this compound may also possess interesting pharmacological or agrochemical properties.

Antimicrobial Activity

Numerous studies have reported the antimicrobial potential of 1,2,3-thiadiazole derivatives. For instance, hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown activity against Gram-positive bacteria.[3] The combination of the 1,2,3-thiadiazole core with other pharmacophores has been a successful strategy in developing new antimicrobial agents.

| Compound Type | Activity | Quantitative Data (Example) | Reference |

| Hydrazide-hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | Antibacterial (Gram-positive) | MIC = 1.95–15.62 µg/mL for the most active derivative. | [3] |

| Beta-lactam antibiotics with a 1,2,3-thiadiazole-5-mercapto moiety | Antibacterial (Gram-negative) | Active against Pseudomonas aeruginosa. | [4] |

Herbicidal and Plant Growth-Regulating Activity

Certain 4-methyl-1,2,3-thiadiazole-5-carboxamides have been patented for their herbicidal and growth-regulating properties.[2] These compounds have shown efficacy against various weeds while exhibiting selectivity for certain crops. The mechanism of action for some thiadiazole-based herbicides involves the inhibition of photosynthesis.[5]

| Compound Type | Activity | Quantitative Data (Example) | Reference |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide | Herbicidal | Effective at 1 kg/ha against important weed grasses. | [2] |

| 5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-oxadiazole-2-thiol derivatives | Herbicidal | Significant effects against Brassica campestris and Echinochloa crusgalli. | [6] |

Anticancer Activity

The thiadiazole scaffold is present in several compounds with demonstrated anticancer activity.[1] Derivatives of 1,2,3-thiadiazole have been shown to inhibit tumor cell proliferation through various mechanisms, including the inhibition of kinases and disruption of microtubule dynamics.

| Compound Type | Activity | Quantitative Data (Example) | Reference |

| Thiazole/thiadiazole carboxamides | c-Met kinase inhibition | IC₅₀ values in the nanomolar range for some derivatives. | [7] |

| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | Hsp90 inhibition | Tight binding to Hsp90. | [1] |

Potential Mechanisms of Action and Signaling Pathways

While the specific molecular targets of this compound have not been elucidated, the mechanisms of action of related thiadiazole derivatives provide a framework for potential pathways.

Inhibition of Kinase Signaling

Many small molecule inhibitors target protein kinases, which are crucial regulators of cellular processes. Thiadiazole derivatives have been identified as inhibitors of kinases like c-Met, which is implicated in cancer cell proliferation and survival.[7]

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Disruption of Microtubule Dynamics

Some anticancer agents function by interfering with the dynamics of microtubules, which are essential for cell division. Certain 1,3,4-thiadiazole derivatives have been shown to act as microtubule-destabilizing agents.[8]

Caption: Potential disruption of microtubule assembly by a thiadiazole derivative.

Inhibition of Photosynthesis

The herbicidal activity of some thiadiazole compounds is attributed to their ability to inhibit photosynthesis.[5] This often involves interference with the electron transport chain in photosystem II.

Caption: Potential inhibition of the photosynthetic electron transport chain.

Conclusion and Future Directions

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery and agrochemical development. While direct research on this specific molecule is sparse, the documented activities of its close analogs suggest that it warrants further investigation.

Future research should focus on:

-

Optimized Synthesis and Characterization: Development of a high-yield, scalable synthesis for this compound and full characterization of its physicochemical and spectroscopic properties.

-

Biological Screening: Comprehensive screening of the compound for a range of biological activities, including antimicrobial, anticancer, and herbicidal effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features that enhance potency and selectivity.

This technical guide serves as a starting point for researchers to explore the untapped potential of this compound and its derivatives. The versatile 1,2,3-thiadiazole scaffold continues to be a promising area for the development of novel therapeutic and agricultural agents.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]

- 3. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bepls.com [bepls.com]

An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carboxamide: Structure, Properties, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1,2,3-thiadiazole-5-carboxamide, a heterocyclic compound that serves as a crucial scaffold in the development of various biologically active agents. While the parent compound is primarily a synthetic intermediate, its derivatives have demonstrated a wide spectrum of activities, including antimicrobial, antifungal, antiviral, and agrochemical properties. This document details the structure, physicochemical properties, and synthesis of the core molecule and its key derivatives. It also summarizes the available quantitative biological data and outlines relevant experimental protocols. In the absence of defined signaling pathway data for the parent compound, a logical workflow for the synthesis of its derivatives is presented visually.

Core Structure and Identification

This compound is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, with a methyl and a carboxamide group at positions 4 and 5, respectively.

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 175136-67-1[1] |

| Molecular Formula | C₄H₅N₃OS[2] |

| Molecular Weight | 143.17 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(C(=O)N)SNN=1 |

| InChI | InChI=1S/C4H5N3OS/c1-2-4(5-6-9-2)3(6)7/h1H3,(H2,6,7) |

Physicochemical Properties

Detailed experimental data for the parent this compound is limited in the available literature, suggesting its primary role as a synthetic intermediate. However, based on studies of its derivatives and computational predictions, the following properties can be inferred. Derivatives are generally stable solids and soluble in organic solvents like DMSO.[3]

Table 2: Predicted Physicochemical Properties

| Property | Value |

| Topological Polar Surface Area | 83.1 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 1 |

| LogP (Predicted) | -0.6 |

Note: These values are computationally predicted and should be confirmed by experimental data.

Synthesis and Characterization

The synthesis of this compound typically starts from its corresponding carboxylic acid or ester. The 1,2,3-thiadiazole ring is often formed via the Hurd-Mori reaction.[4]

General Synthetic Pathway

The following diagram illustrates a common synthetic route to this compound and its derivatives.

Caption: General synthetic pathway for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives [3]

-

Dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (0.01 mol) in 15 mL of 96% ethanol in a round-bottomed flask.[3]

-

Add the appropriate substituted aldehyde (0.01 mol) to the solution.[3]

-

Heat the mixture under reflux for 3 hours.[3]

-

Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours.

-

Filter the resulting precipitate and recrystallize from ethanol to obtain the final derivative.[3]

Protocol 2: General Amidation of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester [5]

-

Dissolve 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester (0.1 mol) in 30 ml of absolute ethanol.[5]

-

Add the desired amine (e.g., aminomethylcyclohexane, 0.1 mol) at room temperature.[5]

-

Heat the mixture to reflux for 3 hours.[5]

-

Concentrate the solution and digest the remaining oil with a suitable solvent (e.g., isopropyl ether).[5]

-

Recrystallize the product from an appropriate solvent (e.g., cyclohexane) to yield the pure amide derivative.[5]

Characterization

The structure of this compound and its derivatives is typically confirmed using standard analytical techniques:

-

¹H NMR: Expected signals include a singlet for the methyl protons and broad singlets for the amide protons.

-

¹³C NMR: Characteristic signals for the carbonyl carbon and the carbons of the thiadiazole ring are observed.

-

FT-IR: Key vibrational bands for the N-H and C=O stretching of the amide group are expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight confirms the identity of the compound.

Biological Activities and Derivatives

While data on the parent compound is scarce, a significant body of research has focused on the biological activities of its derivatives. The 4-methyl-1,2,3-thiadiazole core is considered a valuable pharmacophore.

Antimicrobial and Antifungal Activity

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown promising antimicrobial activity, particularly against Gram-positive bacteria.[3] Hydrazide-hydrazone derivatives, in particular, have been synthesized and evaluated.[3]

Table 3: Antimicrobial Activity of a Key Derivative

| Compound | Organism | MIC (µg/mL) | Reference |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (5-nitro-2-furoyl)hydrazide | Gram-positive bacteria | 1.95–15.62 | [3] |

A series of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazones exhibited moderate to high fungicidal activity against several fungal species.[4] One derivative containing a 2,4-diCl phenyl group showed broad-spectrum fungicidal activity.[4]

Table 4: Antifungal Activity of a Benzoyl Hydrazone Derivative

| Fungus | EC₅₀ (µg/mL) | Reference |

| Valsa mali | 8.20 | [4] |

| Botrytis cinerea | 24.42 | [4] |

| Pythium aphanidermatum | 15.80 | [4] |

| Rhizoctonia solani | 40.53 | [4] |

| Fusarium moniliforme | 41.48 | [4] |

| Alternaria solani | 34.16 | [4] |

Antiviral Activity

Some derivatives have demonstrated significant curative activity against the tobacco mosaic virus (TMV) in vivo.[4]

Agrochemical Applications

N-(substituted-phenyl)-N'-(4-methyl-1,2,3-thiadiazole-5-yl)-thiourea derivatives have been investigated as pesticides and plant growth regulators, showing moderate fungicidal activity.[4] Additionally, certain carboxamide derivatives have been explored for their insecticidal and repellent properties, particularly against aphids.[4]

Mechanism of Action

The precise mechanism of action for this compound and its derivatives has not been extensively elucidated in the reviewed literature. The broad spectrum of biological activities suggests that different derivatives may act on various molecular targets. The thiadiazole ring is known to be a bioisostere for other five-membered heterocycles and can participate in various non-covalent interactions with biological macromolecules. Further research is required to identify the specific signaling pathways and molecular targets modulated by this class of compounds.

Conclusion

This compound is a valuable heterocyclic scaffold with significant potential in the development of new therapeutic and agrochemical agents. While the parent compound is primarily a synthetic intermediate, its derivatives have demonstrated a wide range of biological activities, including potent antimicrobial, antifungal, and antiviral effects. This technical guide provides a foundational understanding of the structure, properties, and synthesis of this compound and its derivatives. Future research should focus on elucidating the specific mechanisms of action and identifying the molecular targets of the most active derivatives to facilitate the development of novel, highly effective agents. The lack of detailed experimental data on the parent compound itself highlights an area for further investigation.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H5N3OS | CID 2776853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 175136-67-1

This technical guide provides a comprehensive overview of 4-Methyl-1,2,3-thiadiazole-5-carboxamide, a heterocyclic compound with significant potential in various scientific domains. This document outlines its chemical properties, synthesis protocols, and known biological activities, offering a valuable resource for professionals in research and drug development.

Core Compound Specifications

This compound is a stable, solid compound. While detailed experimental data for the core compound is not extensively published, the following table summarizes its key identifiers and physicochemical properties derived from available data and related compounds.

| Property | Value | Reference |

| CAS Number | 175136-67-1 | [1] |

| Molecular Formula | C4H5N3OS | [2] |

| Molecular Weight | 143.17 g/mol | [2] |

| Physical Form | Powder/Solid | [3] |

Synthesis and Experimental Protocols

General Synthesis Workflow

The logical workflow for the synthesis of this compound is illustrated below. The process begins with the formation of the 1,2,3-thiadiazole ring, a reaction often accomplished through the Hurd-Mori reaction, followed by functional group transformations to yield the final carboxamide product.

Experimental Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (Precursor)

A common precursor for the synthesis of the target carboxamide is 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. A detailed protocol for its synthesis involves the hydrolysis of its ethyl ester.[4]

Materials:

-

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

-

Methanol or Ethanol

-

Aqueous solution of Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of NaOH or LiOH.

-

Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the alcohol from the reaction mixture using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath.

-

Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of HCl, which should result in the precipitation of the carboxylic acid.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield the crude 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4]

Experimental Protocol: Synthesis of a Representative Derivative (4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide)

While a specific protocol for the parent carboxamide is not detailed, a patent describes the synthesis of a closely related derivative, which provides insight into the likely reaction conditions.[5]

Materials:

-

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester

-

Aminomethylcyclohexane

-

Absolute Ethanol

-

Isopropyl ether

-

Cyclohexane

Procedure:

-

Dissolve 17.2 g (0.1 mol) of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester in 30 ml of absolute ethanol.

-

Add 11.3 g (0.1 mol) of aminomethylcyclohexane at room temperature.

-

Heat the solution to reflux for 3 hours.

-

Concentrate the solution and digest the remaining oil with isopropyl ether.

-

Recrystallize the product from cyclohexane to yield colorless crystals.[5]

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound and its derivatives. While a complete dataset for the core compound is not publicly available, data for its derivatives provide expected ranges for key spectral features.

| Spectroscopic Data for Derivatives | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (NH group) | 12.10–12.87 ppm (singlet)[6] |

| ¹³C NMR (C=O group) | 163.31–164.61 ppm[6] |

| FT-IR | Characteristic signals for C=O and N-H bonds are expected. |

Biological Activity and Potential Signaling Pathways

Derivatives of this compound have demonstrated a broad spectrum of biological activities, suggesting the potential of the core scaffold in drug discovery.

Known Biological Activities of Derivatives

-

Antimicrobial Activity: A series of hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown potential antimicrobial effects, particularly against Gram-positive bacteria.[6] One derivative with a 5-nitro-2-furoyl moiety exhibited significant bioactivity with a Minimum Inhibitory Concentration (MIC) ranging from 1.95–15.62 µg/mL.[6]

-

Fungicidal and Antiviral Activity: Other derivatives have been investigated for their fungicidal activity against various fungal species and curative activity against the tobacco mosaic virus (TMV).[7]

-

Herbicidal and Plant Growth-Regulating Activity: Certain N-(substituted-phenyl)-N'-(4-methyl-1,2,3-thiadiazol-5-yl)-thiourea-type compounds have shown moderate fungicidal and low growth-regulating activity in plants.[7] A cyclohexylmethyl amide derivative has also been noted for its herbicidal and growth-regulating effects.[5]

Postulated Signaling Pathway Involvement

Given the diverse biological activities of its derivatives, it is plausible that this compound and its analogues may interact with various biological targets and signaling pathways. The diagram below illustrates a hypothetical model of how these compounds might exert their effects, based on the known mechanisms of similar bioactive heterocyclic compounds.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. The broad range of activities observed in its derivatives suggests that this scaffold may interact with multiple targets, making it a promising candidate for further investigation and development in various therapeutic areas.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C4H5N3OS | CID 2776853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid 97 18212-21-0 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 4-Methyl-1,2,3-thiadiazole-5-carboxamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, antiviral, antitumor, and herbicidal properties.[1][2] This technical guide focuses on 4-Methyl-1,2,3-thiadiazole-5-carboxamide and its closely related derivatives, providing a summary of its synthesis, biological activities, and potential applications.

Synthesis and Chemical Properties

The synthesis of this compound derivatives typically originates from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its activated forms, such as the corresponding carbonyl chloride.[2] The general synthetic approach involves the amidation of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with an appropriate amine or the condensation of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with aldehydes.[2][3]

A common precursor, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, can be reacted with hydrazine to form the carbohydrazide intermediate.[1] This hydrazide is a versatile building block for creating a variety of derivatives through condensation reactions with aldehydes.[3]

Alternatively, direct amidation of the ester with an amine can yield the desired carboxamide. For example, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide was synthesized by reacting the corresponding ethyl ester with aminomethylcyclohexane.[4]

Experimental Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide [4]

-

Dissolve 17.2 g (0.1 mol) of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester in 30 ml of absolute ethanol.

-

Add 11.3 g (0.1 mol) of aminomethylcyclohexane at room temperature.

-

Heat the mixture to reflux for 3 hours.

-

Concentrate the resulting solution.

-

Digest the remaining oil with isopropyl ether.

-

Recrystallize the product from cyclohexane to yield colorless crystals.

Yield: 22.9 g (96% of theory) Melting Point: 79-80°C

Synthesis Workflow Diagram

Caption: General synthetic routes to this compound derivatives.

Biological Activities and Applications

Derivatives of this compound have demonstrated a variety of biological activities, primarily in the agricultural sector as herbicides and plant growth regulators, as well as in the pharmaceutical field for their antimicrobial properties.[1][4]

Antimicrobial Activity

A series of novel hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and screened for their in vitro antimicrobial activity.[3] The study found that these compounds were particularly effective against Gram-positive bacteria.[3]

Table 1: Antimicrobial Activity of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives [3]

| Compound | Moiety | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC)/MIC (µg/mL) |

| 15 | 5-nitro-2-furoyl | 1.95–15.62 | 1–4 |

Note: This table presents the data for the most active compound from the cited study.

Herbicidal and Plant Growth-Regulating Activity

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide has been patented for its herbicidal and growth-regulating effects.[4] When applied as an emulsion, it showed selective herbicidal activity, destroying important weed grasses while leaving crops like rice and maize unharmed.[4]

Other derivatives, such as N-(substituted-phenyl)-N'-(4-methyl-1,2,3-thiadiazole-5-yl)-thiourea compounds, have also been investigated for their applications as pesticides and plant growth regulators, showing moderate fungicidal activity.[1]

Antifungal and Antiviral Activity

Derivatives of 4-methyl-1,2,3-thiadiazole have also been explored for their potential as antifungal and antiviral agents.[1] For instance, a series of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazones exhibited moderate to high fungicidal activity in vitro against several fungal species and significant curative activity against the tobacco mosaic virus (TMV) in vivo.[1]

Table 2: Fungicidal Activity of a 4-Methyl-1,2,3-thiadiazole Derivative (R = 2,4-diCl) [1]

| Fungal Species | EC₅₀ (µg/mL) |

| Valsa mali | 8.20 |

| Botrytis cinerea | 24.42 |

| Pythium aphanidermatum | 15.80 |

| Rhizoctonia solani | 40.53 |

| Fusarium moniliforme | 41.48 |

| Alternaria solani | 34.16 |

Structure-Activity Relationship

Preliminary structure-activity relationship (SAR) analysis of 4-methyl-1,2,3-thiadiazole derivatives suggests that the nature of the substituent on the carboxamide or related functional group plays a crucial role in determining the biological activity. For example, in the case of fungicidal benzoyl hydrazones, the presence of a halogen at the para position of the phenyl ring was associated with the best activity.[1] For antimicrobial hydrazide-hydrazones, the presence of a 5-nitro-2-furyl moiety was found to be essential for high bioactivity.[3]

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in both agriculture and medicine. The available data highlight their promise as selective herbicides, plant growth regulators, and antimicrobial agents. Further research focusing on the synthesis and biological evaluation of a broader range of carboxamide derivatives, as well as detailed mechanistic studies, could lead to the development of novel and effective products in these fields. The synthetic accessibility of the 1,2,3-thiadiazole core allows for extensive chemical modifications, providing a rich platform for future drug and pesticide discovery.

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. DE2728523C2 - 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, agents having a herbicidal and growth-regulating action, containing this compound and a process for its preparation - Google Patents [patents.google.com]

The Pharmacological Profile of 1,2,3-Thiadiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole moiety, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other key heterocycles have led to the discovery of a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of 1,2,3-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

1,2,3-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanisms of action identified to date involve the disruption of microtubule dynamics through tubulin polymerization inhibition and the modulation of cellular stress responses via inhibition of Heat Shock Protein 90 (Hsp90).

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected 1,2,3-thiadiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Derivative 111 | MCF-7 (Breast) | 12.8 (µg/mL) | Doxorubicin | 3.13 (µg/mL) |

| Derivative 112 | MCF-7 (Breast) | 8.1 (µg/mL) | Doxorubicin | 3.13 (µg/mL) |

| Derivative 114 | T47D (Breast) | 0.058 | Adriamycin | 0.04 |

| DHEA Derivative 25 | T47D (Breast) | 0.058 | - | - |

| Thioacetanilide 92 | MT-4 (HIV) | EC50: 0.059 | Nevirapine (NVP) | EC50: 0.208 |

| Dibromophenyl 93 | MT-4 (HIV) | EC50: 0.0364 | Delavirdine (DLV) | EC50: 0.320 |

| Piperidine-based 94 | Anti-HBV | 3.59 (µg/mL) | Lamivudine | 14.8 (µg/mL) |

| Quinoline-based 131 | E. histolytica | 0.24 | Metronidazole | 1.80 |

| Furan-based 132 | E. histolytica | 0.23 | Metronidazole | 1.80 |

Signaling Pathways in Anticancer Activity

The anticancer effects of certain 1,2,3-thiadiazole derivatives are mediated through the inhibition of tubulin polymerization and Hsp90.

Anticancer signaling pathways of 1,2,3-thiadiazoles.

Antimicrobial and Antifungal Activity

A significant number of 1,2,3-thiadiazole derivatives have been synthesized and evaluated for their activity against a wide range of pathogenic bacteria and fungi.

Quantitative Antimicrobial and Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) and EC50 values for selected 1,2,3-thiadiazole derivatives against various microbial strains.

| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Organotin Carboxylate 148 | P. piricola | EC50: 0.12 | - | - |

| Organotin Carboxylate 148 | Gibberella zeae | EC50: 0.16 | - | - |

| Carboxamide 149 | Aspergillus niger (AS) | 100% inhibition | - | - |

| Carboxamide 149 | Colletotrichum lagenarium (CL) | 95% inhibition | - | - |

| Oxadiazole 141 | Puccinia triticina | 98% inhibition (at 500 µg/mL) | Chlorothalonil | 100% inhibition |

| Triazole 143 | Corynespora cassiicola | 93.19% inhibition | Iprodione | 78.20% inhibition |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments used in the pharmacological evaluation of 1,2,3-thiadiazole derivatives.

Synthesis: Hurd-Mori Reaction

The Hurd-Mori synthesis is a classical and widely used method for the preparation of the 1,2,3-thiadiazole ring.

Workflow for the Hurd-Mori synthesis.

Procedure:

-

Hydrazone Formation: A mixture of the α-methylene ketone and a suitable hydrazine derivative (e.g., thiosemicarbazide) is refluxed in a solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration, washed, and dried.

-

Cyclization: The dried hydrazone is suspended in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. Thionyl chloride is added dropwise with stirring.

-

Reaction and Workup: The reaction is allowed to proceed at room temperature. After completion (monitored by TLC), the reaction is quenched with ice water, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 1,2,3-thiadiazole derivative.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

The Thiadiazole Core: A Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for the four isomers of the thiadiazole heterocyclic ring system. Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms, and their derivatives have garnered significant interest in medicinal and agricultural chemistry due to their diverse biological activities. This document details the seminal synthetic routes, provides experimental protocols for their preparation, and presents quantitative data on their biological activities.

A Historical Overview of Thiadiazole Isomers

The journey of thiadiazole chemistry began in the late 19th century, with each isomer's discovery and synthetic development following a distinct timeline.

-

1,2,5-Thiadiazole: The first recognized synthesis in the broader thiadiazole family was an annulated derivative. In 1889, O. Hinsberg reported the synthesis of 2,1,3-benzothiadiazole by reacting o-phenylenediamine with thionyl chloride. The parent, monocyclic 1,2,5-thiadiazole was later prepared through the oxidative degradation of 2,1,3-benzothiadiazole to 1,2,5-thiadiazole-3,4-dicarboxylic acid, followed by decarboxylation. A more direct route to the parent heterocycle involves the reaction of ethylenediamine with sulfur monochloride or dichloride.[1]

-

1,2,3-Thiadiazole: The first synthesis of a 1,2,3-thiadiazole derivative was achieved in 1896 by Hans von Pechmann and Nold. Their method involved the reaction of diazomethane with phenyl isothiocyanate. Early in the 20th century, Ludwig Wolff developed an alternative route from α-diazo ketones. However, the most significant breakthrough for this isomer was the Hurd-Mori synthesis, reported in 1955 by Charles D. Hurd and Raymond I. Mori, which involves the cyclization of hydrazones with thionyl chloride and remains a widely used method today.

-

1,2,4-Thiadiazole: The history of the 1,2,4-thiadiazole isomer is rooted in the oxidative dimerization of thioamides. This method, which has been developed and refined over many years, remains a primary route to symmetrically substituted 1,2,4-thiadiazoles. More recent methods allow for the synthesis of unsymmetrically substituted derivatives, often from amidines.

-

1,3,4-Thiadiazole: The chemistry of 1,3,4-thiadiazoles is well-established, with a vast number of synthetic methods and a wide range of documented biological activities. A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

Key Synthetic Methodologies and Experimental Protocols

This section details the seminal and most utilized synthetic routes for each thiadiazole isomer.

1,2,3-Thiadiazole Synthesis

This is a versatile method for preparing 1,2,3-thiadiazoles from ketones with an α-methylene group.

Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole

-

Step 1: Formation of Acetophenone Semicarbazone

-

Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water in a round-bottom flask.

-

Add a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of ethanol to the flask.

-

Reflux the mixture for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold water, and dry under a vacuum to yield acetophenone semicarbazone.[2]

-

-

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

-

In a fume hood, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.4 mL, 19 mmol) dropwise to the cooled, stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the mixture and carefully pour it into crushed ice.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford pure 4-phenyl-1,2,3-thiadiazole.[2]

-

Hurd-Mori Synthesis Workflow

1,2,4-Thiadiazole Synthesis

A common method for the synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles.

Experimental Protocol: Synthesis of 3,5-Diaryl-1,2,4-thiadiazoles

-

To a solution of the aryl thioamide (1 mmol) in a suitable solvent (e.g., acetonitrile or PEG-400), add the oxidizing agent. Various oxidizing agents can be used, such as ceric ammonium nitrate (CAN), oxone, or iodine.[3][4][5]

-

Stir the reaction mixture at room temperature for the time required for the reaction to complete (can range from minutes to hours, monitor by TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the 3,5-diaryl-1,2,4-thiadiazole.

1,2,5-Thiadiazole Synthesis

A direct method to the 1,2,5-thiadiazole core.

Experimental Protocol: Synthesis of 1,2,5-Thiadiazole

-

In a flask equipped for distillation, gradually heat a mixture of ethylenediamine dihydrochloride (0.2 mol), sulfur monochloride (0.6 mol), and dimethylformamide (90 mL) to 125 °C with stirring.

-

Collect the distillate, which is a mixture of 1,2,5-thiadiazole and sulfur monochloride.

-

Quench the distillate into ice water and steam distill the resulting aqueous mixture.

-

Extract the distillate with ethyl ether.

-

Combine the ether extracts, dry over magnesium sulfate, and distill at atmospheric pressure.

-

The fraction that distills at 94 °C is 1,2,5-thiadiazole.[6]

1,3,4-Thiadiazole Synthesis

A versatile method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole

-

In a dry reaction vessel, add thiosemicarbazide (A mol), an aromatic carboxylic acid (B mol), and phosphorus oxychloride (C mol) in a molar ratio of approximately A:B:C = 1:1.1:1.1.

-

Grind the mixture at room temperature until the reaction is complete.

-

Add an alkaline solution (e.g., 50% sodium hydroxide) to the crude product until the pH of the mixture is between 8 and 8.2.[6][7]

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.[6]

Overview of Key Thiadiazole Syntheses

Biological Activities and Quantitative Data

Thiadiazole derivatives have been extensively studied for a wide range of pharmacological activities.[8][9] The mesoionic character of the thiadiazole ring is thought to facilitate crossing cellular membranes, enhancing interaction with biological targets.[1][10]

Anticancer Activity

Thiadiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key signaling pathways and enzymes.[8][9]

Table 1: Anticancer Activity of Selected Thiadiazole Derivatives (IC₅₀ values in µM)

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2,3-Thiadiazole | D-ring fused DHEA derivative | T47D (Breast) | 0.042 - 0.058 | [10] |

| 1,3,4-Thiadiazole | Ciprofloxacin-based derivative | MCF-7 (Breast) | 3.26 - 15.7 | [9] |

| 1,3,4-Thiadiazole | Honokiol derivative | A549 (Lung) | 1.62 | [9] |

| 1,3,4-Thiadiazole | 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 70 - 170 | [8] |

| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [11] |

| 1,3,4-Thiadiazole | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [12] |

Antimicrobial Activity

The thiadiazole scaffold is present in several antimicrobial drugs. The toxophoric N-C-S moiety is believed to be important for their antibacterial and antifungal effects.[9]

Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives (MIC values)

| Compound Class | Derivative Example | Bacterial/Fungal Strain | MIC | Reference |

| 1,3,4-Thiadiazole | Azetidinone derivative | M. tuberculosis H37Rv | 6 - 25 µg/mL | [13] |

| 1,3,4-Thiadiazole | Imidazo[2,1-b][1][9][14]thiadiazole hybrid | M. smegmatis | 0.24 - 0.49 µg/mL | [13] |

| 1,3,4-Thiadiazole | 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | E. coli, B. cereus, S. epidermidis | 0.8 mg/mL | [15] |

| 1,3,4-Thiadiazole | Derivative with 4-bromophenyl substituent | S. epidermidis | 31.25 µg/mL | [16] |

| 1,3,4-Thiadiazole | Gallic acid amide derivative | Vibrio harveyi | 0.0313 mg/mL | [16] |

| 1,2,4-Thiadiazole | Derivative containing a sulfone moiety | Xanthomonas oryzae pv oryzae | 0.4 mg/L | [15] |

Signaling Pathways and Mechanisms of Action

A significant area of research for thiadiazole compounds has been in oncology, where they have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently hyperactivated in many human cancers and plays a crucial role in cell growth, proliferation, and survival.[17][18] Several thiadiazole derivatives have been identified as inhibitors of this pathway, making it a key mechanism for their anticancer effects.[4][10] Inhibition of Akt, a central node in this pathway, by thiadiazole compounds can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[4][10]

Thiadiazole Inhibition of the PI3K/Akt/mTOR Pathway

Other notable mechanisms of anticancer action for thiadiazole derivatives include:

-

Tubulin Polymerization Inhibition: Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, disrupting mitosis and leading to cell cycle arrest and apoptosis.[8]

-

Enzyme Inhibition: Thiadiazoles have been shown to inhibit a variety of enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs), glutaminase, and various kinases.[8][19]

This guide provides a foundational understanding of the rich history and synthetic versatility of thiadiazole compounds. The diverse biological activities exhibited by this heterocyclic core continue to make it a promising scaffold for the development of new therapeutic agents.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. bepls.com [bepls.com]

- 9. mdpi.com [mdpi.com]

- 10. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scilit.com [scilit.com]

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 4-Methyl-1,2,3-thiadiazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for 4-Methyl-1,2,3-thiadiazole-5-carboxamide. Due to the limited publicly available data specific to this compound, this guide synthesizes information from related chemical structures, including 1,2,3-thiadiazole and carboxamide derivatives, to provide a robust framework for safe laboratory practices.

Executive Summary

Safety and Toxicity Profile

Direct toxicological studies on this compound are not extensively documented in publicly accessible literature. However, information on the broader class of 1,2,3-thiadiazoles and related carboxamide compounds provides valuable insights into its potential safety profile.

General Toxicity of 1,2,3-Thiadiazole Derivatives

The 1,2,3-thiadiazole ring is a component of various biologically active compounds. Generally, the toxicity of these derivatives is highly dependent on the nature and position of their substituents. Some derivatives have been investigated for their pharmacological properties with no significant toxicity reported in preliminary studies. For the general class of 1,2,3-thiadiazoles, there appear to be no widespread reports of acute toxicity or significant safety issues.

Inferred Toxicity from Analogous Compounds

A structurally related compound, 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide, has been shown in in vitro studies to have low toxicity against mammalian cells, with no effect on cell viability at concentrations up to 200 μM.[1] In vivo studies on animal models also indicated a low level of toxicity for this related compound.[1] While this data is for a different molecule, it suggests that the core this compound structure may also exhibit a relatively low order of acute toxicity. However, in the absence of direct data, a cautious approach is warranted.

Table 1: Summary of Qualitative Toxicity Data for Related Compounds

| Compound Class/Analog | Observed Effects | Citation |

| 1,2,3-Thiadiazole Derivatives | No significant toxicity or safety issues widely reported. | |

| 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide | Low in vitro cytotoxicity against mammalian cells. | [1] |

| 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide | Low in vivo toxicity in animal models. | [1] |

Handling and Precautionary Measures

Given the lack of a specific Material Safety Data Sheet (MSDS), standard laboratory precautions for handling new chemical entities of unknown toxicity should be strictly followed.

Table 2: Recommended Handling and Personal Protective Equipment (PPE)

| Procedure | Recommendation |

| Engineering Controls | Work in a well-ventilated chemical fume hood. |

| Eye Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. |

| Respiratory Protection | Not generally required if handled in a fume hood. If dusts are generated outside of a hood, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

| Hygiene Practices | Avoid inhalation of dust or fumes. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |

| Spill and Disposal | In case of a spill, wear appropriate PPE and contain the spill. Collect the material using a method that does not generate dust (e.g., wet wipe or HEPA vacuum). Dispose of waste in accordance with local, state, and federal regulations. |

Experimental Protocols for Cytotoxicity Assessment

To determine the specific toxicity of this compound, in vitro cytotoxicity assays are recommended as a first step. The following is a generalized protocol for the MTT assay, a common method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

The following diagrams illustrate key workflows relevant to the handling and safety assessment of this compound.

Caption: A logical workflow for the safe handling of chemical compounds in a laboratory setting.

Caption: A standard experimental workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

References

Potential Therapeutic Applications of Thiadiazole Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisostere of pyrimidine and its capacity for diverse substitutions, have led to the development of a vast array of analogs with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the current landscape of thiadiazole-based drug discovery, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

Anticancer Applications of Thiadiazole Analogs

Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those of the breast, lung, colon, and prostate, as well as leukemia.[1] Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of critical signaling pathways and enzymes essential for cancer cell proliferation and survival.[1][2]

Mechanisms of Anticancer Activity

Inhibition of Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: Many thiadiazole analogs have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is frequently overactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[3][4] Thiadiazole derivatives can directly inhibit key kinases within this pathway, such as PI3K and Akt, leading to the downregulation of downstream effectors and subsequent induction of apoptosis.[3][4]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling route often dysregulated in cancer. Thiadiazole-based compounds have been developed to target components of this pathway, including Raf and MEK kinases, thereby blocking the signal transduction that promotes uncontrolled cell division.[2][5]

Enzyme Inhibition:

-

Kinase Inhibition: Beyond pathway-specific inhibition, thiadiazole derivatives have been designed as potent inhibitors of various protein kinases that are crucial for tumor growth and progression. These include Abl tyrosine kinase, focal adhesion kinase (FAK), and vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][6]

-

Topoisomerase Inhibition: Some thiadiazole analogs can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair. By inhibiting these enzymes, these compounds can induce DNA damage and trigger cell death in rapidly dividing cancer cells.[1]

-

Histone Deacetylase (HDAC) Inhibition: Thiadiazole-containing molecules have also been explored as HDAC inhibitors. HDACs are enzymes that play a role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected thiadiazole analogs, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| Compound 22d[2] | MCF-7 (Breast) | 1.52 |

| HCT-116 (Colon) | 10.3 | |

| Compound 8a[2] | A549 (Lung) | 1.62 |

| Compound 1h[2] | SKOV-3 (Ovarian) | 3.58 |

| Compound 1l[2] | A549 (Lung) | 2.79 |

| Compound 2[7] | K562 (Leukemia) | 7.4 (Abl kinase inhibition) |

| Compound 4y[4] | MCF-7 (Breast) | 84 |

| A549 (Lung) | 34 | |

| Compound 25[8] | T47D (Breast) | 0.058 |

| NSC763968[8] | Leukemia cell lines | 0.18 - 1.45 |

| Prostate cancer cell lines | 0.18 - 1.45 | |

| Compound 3[4] | A549 (Lung) | 21.00 |

| Compound 4[4] | C6 (Glioma) | >500 |

| ST10[9] | MCF-7 (Breast) | 49.6 |

| MDA-MB-231 (Breast) | 53.4 |

Antimicrobial Applications of Thiadiazole Analogs

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiadiazole derivatives have shown considerable promise as both antibacterial and antifungal agents, with activity against a range of pathogenic microorganisms.[10][11][12]

Mechanisms of Antimicrobial Activity

The precise mechanisms of action for many antimicrobial thiadiazole analogs are still under investigation. However, it is believed that their activity stems from their ability to interfere with essential microbial processes. The lipophilic nature imparted by the sulfur atom in the thiadiazole ring can facilitate passage through microbial cell membranes.[11] Once inside the cell, these compounds may inhibit crucial enzymes involved in metabolic pathways or disrupt cell wall synthesis.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected thiadiazole analogs, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

| Compound ID/Reference | Microorganism | MIC (µg/mL) |

| Compound 14a[13] | Bacillus polymyxa | 2.5 |

| Compound 21b[13] | Vibrio harveyi | 31.3 |

| Compound 8j[13] | Pseudomonas aeruginosa | - |

| Compound 20[9] | Bacterial and Fungal Strains | 4-16 |

| Compound D4[9] | B. subtilis | 1.9 (pMIC) |

| C. albicans | 2.2 (pMIC) | |

| Compound D8[9] | C. albicans | 1.95 (pMIC) |

| A. niger | 1.99 (pMIC) | |

| Compound D12[9] | S. aureus | 2.04 (pMIC) |

Anti-inflammatory Applications of Thiadiazole Analogs

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. Thiadiazole derivatives have been investigated for their anti-inflammatory properties, with a primary focus on the inhibition of cyclooxygenase (COX) enzymes.[14]

Mechanism of Anti-inflammatory Activity

The anti-inflammatory effects of many thiadiazole analogs are attributed to their ability to selectively inhibit the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[14]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro COX-2 inhibitory activity of selected thiadiazole and related thiazole analogs, presented as IC50 values.

| Compound ID/Reference | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Compound 2a (Thiazole)[11] | COX-2 | 0.0003 | >3333 |

| Compound 2b (Thiazole)[11] | COX-2 | 0.001 | >1000 |

| Compound 9a (Thiazole)[11] | COX-1 | 0.42 | 0.04 |

| COX-2 | 10.71 | ||

| Compound 9b (Thiazole)[11] | COX-1 | 0.32 | 0.03 |

| COX-2 | 9.23 | ||

| Compound 3j[15] | COX-2 | - | - |

| Compound 3o[15] | COX-2 | - | - |

Antiviral Applications of Thiadiazole Analogs

The development of effective antiviral therapies is a continuous challenge due to the high mutation rates of viruses. Thiadiazole derivatives have demonstrated activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and Hepatitis C Virus (HCV).[16][17]

Mechanisms of Antiviral Activity

The antiviral mechanisms of thiadiazole analogs are virus-specific and often target key viral enzymes.

-

HIV Reverse Transcriptase Inhibition: Several thiadiazole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), allosterically inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of the viral RNA genome into DNA.[15][18]

-

HCV NS5B Polymerase Inhibition: Thiadiazole-containing compounds have been identified as inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1]

-

Influenza Neuraminidase Inhibition: Some thiadiazole analogs have been designed to inhibit influenza neuraminidase, an enzyme on the surface of the influenza virus that enables the release of newly formed virus particles from infected cells.[19]

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected thiadiazole and related heterocyclic analogs.

| Compound ID/Reference | Virus/Target | IC50/EC50 (µM) |

| Compound 6[16] | HIV-1 | 0.96 (EC50, µg/mL) |

| HIV-2 | 2.92 (EC50, µg/mL) | |

| Compound 45[16] | Influenza A H3N2 | 31.4 (EC50) |

| Pyridine-2-one derivative[16] | HBV | 0.3 (IC50) |

| Compound 7f[15] | HIV-1 | 0.17 (EC50) |

| Compound 7g[15] | HIV-1 | 0.36 (EC50) |

| Compound 4c[1] | HCV NS5B Polymerase | 31.9 (IC50) |

| Compound 5c[1] | HCV NS5B Polymerase | 32.2 (IC50) |

| Compound D18[19] | Influenza A (H1N1) Neuraminidase | 13.06 (IC50) |

| Compound D41[19] | Influenza A (H3N2) Neuraminidase | 14.97 (IC50) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of thiadiazole analogs.

MTT Assay for Anticancer Drug Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiadiazole analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Agar Disk Diffusion Assay for Antimicrobial Susceptibility Testing

Principle: The agar disk diffusion method is used to test the susceptibility of bacteria to different antimicrobial agents. A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been inoculated with a standardized suspension of the target microorganism. The compound diffuses from the disk into the agar, and if the microorganism is susceptible, a zone of growth inhibition will be observed around the disk.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

-

Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the thiadiazole analog onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is related to the susceptibility of the microorganism to the compound. The results can be compared to standard antibiotics.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay is based on the Ellman's method, which measures the activity of acetylcholinesterase. AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).

-

AChE enzyme solution (e.g., from electric eel or human erythrocytes) diluted in phosphate buffer to the desired activity.

-

Thiadiazole analog solutions at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 160 µL of phosphate buffer.

-

Add 20 µL of the thiadiazole analog solution (or vehicle for control).

-

Add 20 µL of the AChE enzyme solution.

-

Incubate at room temperature for 15 minutes.

-

Add 20 µL of DTNB solution.

-

Initiate the reaction by adding 20 µL of ATCI solution.

-

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the thiadiazole analog using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

Signaling Pathway Diagrams

References

- 1. Non-nucleoside inhibitors of the hepatitis C virus NS5B RNA-dependant RNA polymerase: 2-Aryl-3-heteroaryl-1,3-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 5. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiadiazole derivatives: highly potent and selective inhibitors of human immunodeficiency virus type 1 (HIV-1) replications in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and anti-HIV activity evaluation of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 18. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and bioassay of 4-thiazolinone derivatives as influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methyl-1,2,3-thiadiazole-5-carboxamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 4-Methyl-1,2,3-thiadiazole-5-carboxamide. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related analogues to provide a robust understanding of its characteristics.

Core Compound Properties